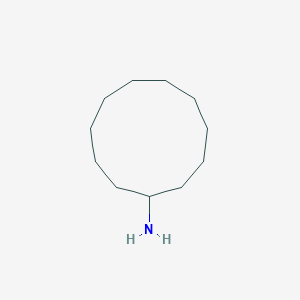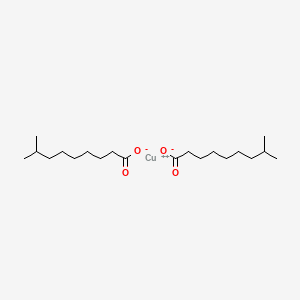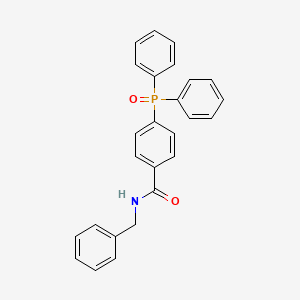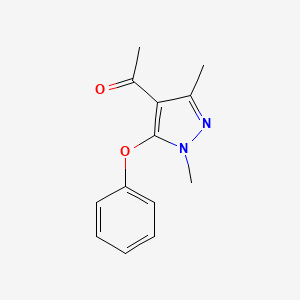
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C12H13N3O2. It is characterized by a pyrazole ring substituted with dimethyl and phenoxy groups, and an ethanone moiety. This compound is notable for its applications in various fields, including organic synthesis, agriculture, and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of phenol with 1,3-dimethyl-4-chloropyrazole to form 1,3-dimethyl-5-phenoxy-1H-pyrazole.
Introduction of the Ethanone Group: The resulting compound is then reacted with acetyl chloride in the presence of a base to introduce the ethanone group, yielding 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: In agriculture, it is used as a precursor for synthesizing pesticides and herbicides[][3].
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme-catalyzed reactions, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds such as:
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde: This compound has a carboxaldehyde group instead of an ethanone group, leading to different reactivity and applications.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group makes it more acidic and suitable for different types of reactions.
The uniqueness of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
109925-36-2 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(15(3)14-9)17-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
HOOUYUKEXUNZRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)C)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)


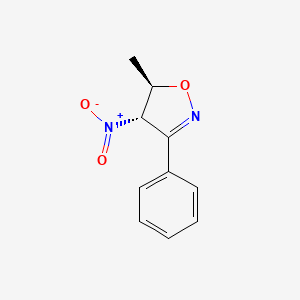
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
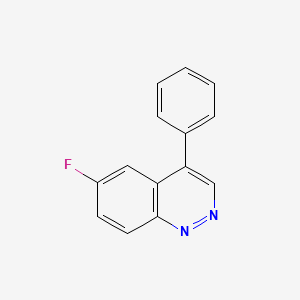
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
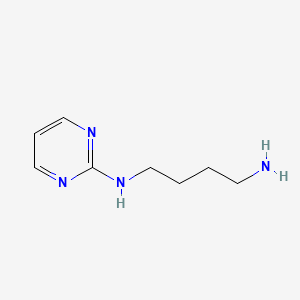
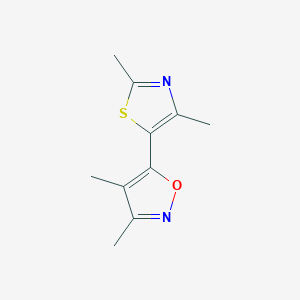
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
